molecular formula C8H3BrF4O2 B8240363 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid

4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B8240363
M. Wt: 287.01 g/mol
InChI Key: XUKCLOPJIOPEAB-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a unique substitution pattern. The molecule features bromine (Br) at the 4-position, fluorine (F) at the 3-position, and a trifluoromethyl (CF₃) group at the 2-position of the benzene ring. This arrangement confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Key properties inferred from structurally similar compounds (e.g., CAS 320-31-0, 177420-64-3) include:

  • Molecular formula: C₈H₃BrF₄O₂
  • Molecular weight: ~307.01 g/mol
  • Acidity: Enhanced acidity due to electron-withdrawing groups (Br, F, CF₃), comparable to other polyhalogenated benzoic acids (pKa ~1.5–2.5) .

Properties

IUPAC Name

4-bromo-3-fluoro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)5(6(4)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKCLOPJIOPEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-fluoro-2-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key observations :

  • Electronic effects: The 3-fluoro group in the target compound enhances electron withdrawal, increasing acidity compared to non-fluorinated analogs .
  • Steric hindrance : The 2-CF₃ group may impede electrophilic substitution at the ortho position, directing reactions to the para position .

Functional Group Variants

Compound Name CAS No. Key Functional Groups Reactivity Notes
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid N/A Br (4), NH₂ (2), F (5), CH₃ (3) Used in tricyclic topoisomerase inhibitors; amino group enables hydrogen bonding
4-Bromo-3-nitrobenzaldehyde N/A Br (4), NO₂ (3) Nitro group facilitates reduction to amines, unlike the target compound’s CF₃ group
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid 1419075-83-4 Br (4), F (2), OCF₃ (3) Trifluoromethoxy group increases lipophilicity vs. CF₃

Key differences :

  • Biological activity: Amino-substituted analogs (e.g., ethylamino in ) show higher binding affinity to biological targets like topoisomerases, whereas the target compound’s CF₃ group may improve metabolic stability .
  • Synthetic challenges : Introducing multiple electron-withdrawing groups (Br, F, CF₃) requires sequential halogenation under controlled conditions to avoid over-substitution .

Pharmaceutical Relevance

  • Bromine at the 4-position is common in anticancer agents, as seen in analogs targeting DNA topoisomerases .

Material Science

  • Polyhalogenated benzoic acids serve as precursors for liquid crystals and polymers. The fluorine and CF₃ groups enhance thermal stability .

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